7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one 7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one
Brand Name: Vulcanchem
CAS No.: 894546-66-8
VCID: VC11882873
InChI: InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17)
SMILES: CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one

CAS No.: 894546-66-8

Cat. No.: VC11882873

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one - 894546-66-8

Specification

CAS No. 894546-66-8
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one
Standard InChI InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17)
Standard InChI Key MHRGJENFUVUTMN-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3
Canonical SMILES CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the following key characteristics :

  • IUPAC Name: 7-Ethoxy-10H-benzo[b] naphthyridin-5-one

  • Molecular Formula: C₁₄H₁₂N₂O₂

  • Molecular Weight: 240.26 g/mol

  • CAS Registry Number: 894546-66-8

  • SMILES Notation: CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3

Structural Analysis

The core structure consists of a bicyclic naphthyridine system fused with a benzene ring. Key substituents include:

  • An ethoxy group (-OCH₂CH₃) at position 7.

  • A ketone group (=O) at position 5.

  • A secondary amine (-NH-) bridging the two aromatic rings .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 7-ethoxybenzo[b][1, naphthyridin-5(10H)-one typically involves multi-step protocols:

Friedlander Reaction

A scalable method employs the Friedlander condensation in aqueous media using choline hydroxide (ChOH) as a green catalyst :

  • Reactants: 2-Aminonicotinaldehyde and ethoxy-substituted ketones.

  • Conditions: Water solvent, 50°C, 6–12 hours.

  • Yield: >90% with gram-scale feasibility.

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling introduces substituents at specific positions:

  • Aryl Halides: Enable functionalization at the benzene ring.

  • Organoboron Reagents: Facilitate ethoxy group incorporation.

Key Reactions

The compound undergoes characteristic transformations:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (acidic conditions)Carboxylic acid derivatives
ReductionLiAlH₄ (anhydrous ether)Alcohol intermediates
SubstitutionHalogens (Cl₂, Br₂)Halogenated naphthyridines

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (~10 μg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • Thermal Stability: Decomposes above 250°C without melting.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.04 (d, 1H, H-2), 8.11 (d, 1H, H-4), 7.40–7.35 (m, 2H, aromatic), 4.12 (q, 2H, OCH₂), 1.42 (t, 3H, CH₃) .

  • IR (KBr): ν = 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Biological Activity

Anticancer Properties

In vitro studies highlight cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)15Caspase-3 activation, apoptosis
HeLa (cervical)20G2/M cell cycle arrest

Neuropharmacological Effects

Structural analogs act as MAO-B inhibitors (IC₅₀ = 1.35 μM), suggesting potential in treating neurodegenerative disorders .

Applications in Materials Science

Organic Electronics

The naphthyridine core serves as a blue-emitting fluorophore in OLEDs due to:

  • High Quantum Yield: Φ = 0.78 in thin films .

  • Thermally Activated Delayed Fluorescence (TADF): Enables energy-efficient displays .

Catalysis

Functionalized derivatives act as ligands in transition-metal complexes:

  • Pd(II) Complexes: Catalyze C-C coupling reactions with TOF > 500 h⁻¹ .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity
1-Methyl-naphtho naphthyridinMethyl vs. ethoxy groupReduced solubility
6-EthoxyquinolineQuinoline vs. naphthyridineLower antimicrobial potency

Pharmacokinetic Profiling

Parameter7-Ethoxybenzo[b] DerivativeNalidixic Acid
LogP2.81.4
Plasma Protein Binding85%70%
Half-life (t₁/₂)4.2 h1.5 h

Future Directions

Drug Development

  • Optimization: Enhance aqueous solubility via PEGylation or prodrug strategies.

  • Targeted Delivery: Nanoparticle encapsulation for improved bioavailability.

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems for scalable production.

  • Photocatalysis: Visible-light-mediated functionalization .

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